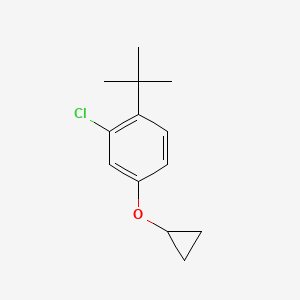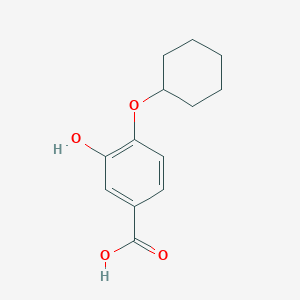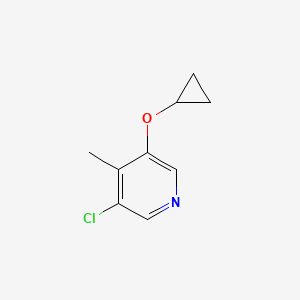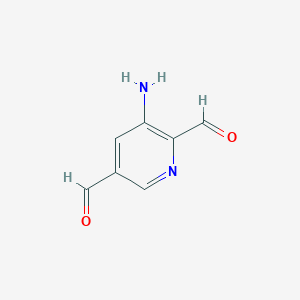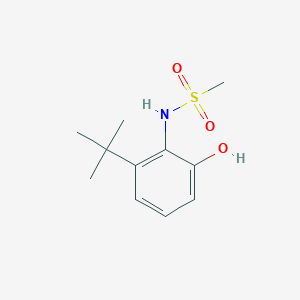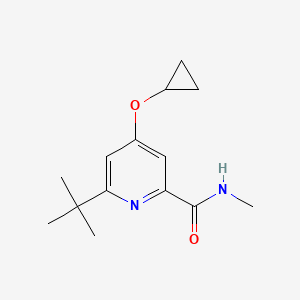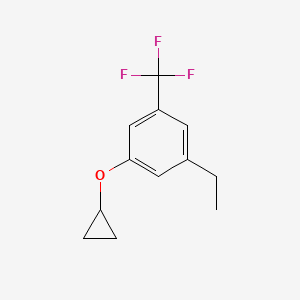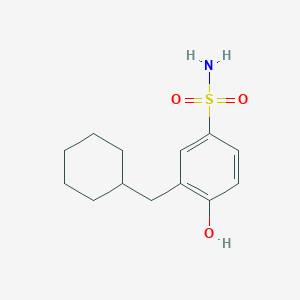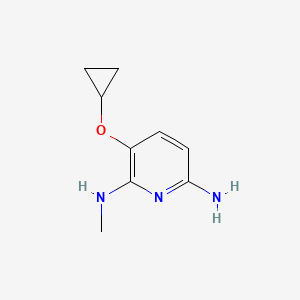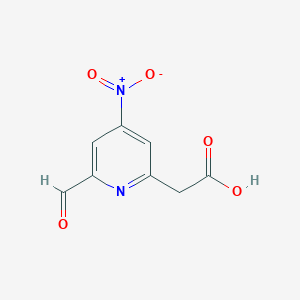
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-amino-4-methylpyridine, undergoes bromination to introduce a bromine atom at the desired position.
Acetylation Reaction: The brominated intermediate is then subjected to an acetylation reaction to protect the amino group.
Oxidation Reaction: The protected intermediate is oxidized to introduce the carboxylic acid functionality.
Ester Exchange Reaction: Finally, an ester exchange reaction is performed to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(dimethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-5-8(11(14)15)9(6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
QELFMEAQLZGBOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


